Dihydrozeatin-O-glucoside

Description

Classification and Nomenclature

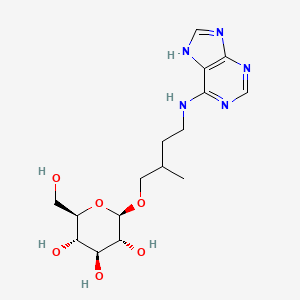

Dihydrozeatin-O-glucoside (DHZ-O-glucoside) is a glycosylated derivative of the cytokinin dihydrozeatin (DHZ). Its systematic IUPAC name is (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[2-methyl-4-(7H-purin-6-ylamino)butoxy]oxane-3,4,5-triol . The molecular formula is C₁₆H₂₅N₅O₆ , with a molecular weight of 383.40 g/mol . Structurally, it consists of a dihydrozeatin moiety linked to a glucose molecule via an O-glycosidic bond at the hydroxyl group of the side chain (Figure 1). Common synonyms include O-glucosyldihydrozeatin and DHZ-O-β-D-glucoside .

Table 1: Key Chemical Properties of DHZ-O-Glucoside

Historical Context of Discovery and Research

The discovery of DHZ-O-glucoside is intertwined with advances in cytokinin biochemistry. Early studies in the 1970s identified O-glucosides as stable cytokinin metabolites in Phaseolus lunatus (lima bean). However, the specific enzymes responsible for DHZ-O-glucoside synthesis were not characterized until the 1990s. A breakthrough came with the cloning of ZOG1 (zeatin O-glucosyltransferase 1) from Phaseolus, which showed activity toward trans-zeatin but minimal affinity for DHZ.

In 2001, Martin et al. isolated cisZOG1 and cisZOG2 from maize (Zea mays), enzymes specifically catalyzing O-glucosylation of cis-zeatin and DHZ. These discoveries revealed that DHZ-O-glucoside formation is enzymatically distinct from trans-zeatin glucosylation, with maize COGTs exhibiting Km values of 46–96 μM for DHZ . Subsequent work confirmed DHZ-O-glucoside’s presence in diverse species, including Arabidopsis thaliana and Oryza sativa (rice).

Taxonomic Distribution in Plant Kingdom

DHZ-O-glucoside is widely distributed across angiosperms, though its abundance varies by species and tissue:

Table 2: Occurrence of DHZ-O-Glucoside in Plants

In maize, DHZ-O-glucoside accumulates preferentially in immature kernels and roots , correlating with high expression of cisZOG1 and cisZOG2 genes. Its detection in xylem sap of rice and Arabidopsis suggests a role in long-distance transport. Notably, DHZ-O-glucoside is absent in basal land plants (e.g., bryophytes), indicating its evolutionary emergence coincided with vascular plant diversification.

Significance in Cytokinin Research

DHZ-O-glucoside is critical for maintaining cytokinin homeostasis through three mechanisms:

- Stabilization : O-glucosylation protects DHZ from degradation by cytokinin oxidases, which preferentially target unsaturated side chains.

- Transport : As a polar metabolite, DHZ-O-glucoside facilitates cytokinin mobilization via vascular tissues.

- Reversible Inactivation : β-glucosidases in target tissues hydrolyze the O-glucoside bond, reactivating DHZ under specific physiological conditions.

Recent studies highlight its agronomic potential. For example, maize lines overexpressing cisZOG1 exhibit 20% higher kernel weight , likely due to prolonged cytokinin activity during grain filling. Conversely, Arabidopsis ugt76c2 mutants, deficient in DHZ-O-glucoside synthesis, show stunted growth and reduced seed size.

Properties

CAS No. |

62512-96-3 |

|---|---|

Molecular Formula |

C16H25N5O6 |

Molecular Weight |

383.4 g/mol |

IUPAC Name |

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[2-methyl-4-(7H-purin-6-ylamino)butoxy]oxane-3,4,5-triol |

InChI |

InChI=1S/C16H25N5O6/c1-8(2-3-17-14-10-15(19-6-18-10)21-7-20-14)5-26-16-13(25)12(24)11(23)9(4-22)27-16/h6-9,11-13,16,22-25H,2-5H2,1H3,(H2,17,18,19,20,21)/t8?,9-,11-,12+,13-,16-/m1/s1 |

InChI Key |

QRZHDHJUYBONQQ-UFZVAZPKSA-N |

SMILES |

CC(CCNC1=NC=NC2=C1NC=N2)COC3C(C(C(C(O3)CO)O)O)O |

Isomeric SMILES |

CC(CCNC1=NC=NC2=C1NC=N2)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |

Canonical SMILES |

CC(CCNC1=NC=NC2=C1NC=N2)COC3C(C(C(C(O3)CO)O)O)O |

Origin of Product |

United States |

Scientific Research Applications

Metabolic Pathways

O-Glucosylation Process

Dihydrozeatin-O-glucoside is produced through the O-glucosylation of dihydrozeatin. This process involves the enzymatic addition of glucose to the hormone, which alters its activity and stability. Research indicates that O-glucosides serve as storage forms of cytokinins, protecting them from degradation by cytokinin oxidases . The enzymes involved in this process, such as cis-zeatin O-glucosyltransferases, have been characterized in maize, showing distinct substrate specificities and kinetic parameters .

Table 1: Kinetic Parameters of O-Glucosyltransferases

| Enzyme | Substrate | (μM) | pH Optimum |

|---|---|---|---|

| cZOGT1 | cis-zeatin | 46 | 6.0 |

| cZOGT2 | cis-zeatin | 96 | 7.0 |

| cZOGT3 | trans-zeatin | 28 | 7.5 |

Physiological Effects

Role in Plant Growth and Development

this compound plays a pivotal role in regulating plant growth and development. It influences cell division, shoot and root growth, and leaf senescence. Studies have shown that the application of this compound can enhance root development and improve overall plant vigor under various environmental conditions .

Interaction with Other Phytohormones

The compound also interacts with other phytohormones, such as auxins and gibberellins, to modulate plant responses to stress conditions. For instance, it has been observed that sucrose levels can influence cytokinin metabolism, including the levels of this compound, thereby affecting plant growth during developmental stages .

Agricultural Applications

Enhancing Crop Yield

this compound has potential applications in agriculture as a growth regulator to enhance crop yield and quality. Its ability to improve nutrient uptake and stress tolerance makes it a candidate for use in sustainable farming practices. Field studies are needed to evaluate its effectiveness across different crop species and environmental conditions.

Biotechnological Applications

In biotechnology, this compound can be utilized in tissue culture protocols to promote shoot regeneration and rooting efficiency. Its inclusion in growth media has been shown to increase the success rates of plant regeneration from tissue cultures .

Case Studies

- Maize Development : Research on maize has demonstrated that this compound contributes significantly to cytokinin homeostasis during various developmental phases. The expression levels of genes related to its biosynthesis were found to be higher in roots compared to other tissues .

- Kohlrabi Growth Response : A study investigating the effects of sucrose on kohlrabi revealed that high concentrations of sucrose significantly increased the levels of O-glucosides, including this compound, indicating its role in responding to nutrient availability .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

CK derivatives are categorized based on glycosylation type (O- vs. N-glucosides) and presence of ribose. Key comparisons include:

- O-glucosides vs.

- Riboside derivatives : Riboside-O-glucosides (e.g., DHZROG) include a ribose moiety, which may influence transport and stability. DHZROG levels decrease under stress or hormonal treatments, unlike DHZOG, which accumulates during drought .

Physiological Roles and Regulation

- DHZOG vs. Active CKs : Unlike DHZ, DHZOG lacks cytokinin activity but serves as a reservoir. For example, in Nicotiana tabacum, DHZOG accumulation correlates with reduced petal development due to blocked CK signaling .

- Stress Adaptation : DHZOG levels rise in drought-tolerant transgenic soybeans, suggesting a role in stress resilience . In contrast, DHZROG decreases under salt stress in rice, indicating distinct regulatory pathways for riboside derivatives .

- Species-Specific Trends : DHZOG is prevalent in plants but also detected in gall-inducing insects (T. coweni), where CK profiles influence gall formation .

Metabolic Dynamics

- Light and Hormonal Regulation : Active CKs (e.g., trans-zeatin) decline under ABA treatment or darkness, while DHZOG remains stable, underscoring its role as a stable storage pool .

- Enzymatic Reactivation : UDP-glucosyltransferases and cytokinin oxidases regulate DHZOG synthesis and degradation, respectively. For instance, UGT73C3 upregulation in tobacco correlates with DHZOG accumulation and suppressed CK activity .

Research Findings and Implications

- Stress Responses : DHZOG is a biomarker for drought tolerance in soybeans, with transgenic lines showing 2–3-fold higher levels under moderate drought .

- Agricultural Applications : Manipulating DHZOG pools via genetic engineering (e.g., overexpressing glucosyltransferases) could enhance crop resilience. Conversely, inhibiting DHZOG reactivation might control excessive growth in horticulture.

- Evolutionary Conservation : The presence of DHZOG in insects and plants suggests ancient CK regulatory mechanisms, offering insights into cross-kingdom hormone signaling .

Preparation Methods

Discovery and Characterization of ZOG1 in Phaseolus lunatus

The zeatin O-glucosyltransferase (ZOG1) gene, first isolated from Phaseolus lunatus (lima bean), encodes an enzyme capable of catalyzing the transfer of glucose from UDP-glucose to the hydroxyl group of zeatin or dihydrozeatin. The recombinant ZOG1 protein, expressed in Escherichia coli, demonstrated a marked preference for trans-zeatin over dihydrozeatin, with kinetic analyses revealing a 15-fold lower affinity for dihydrozeatin (Table 1). Despite this limitation, large-scale reactions using purified recombinant enzyme (4 μg per 0.5 nmol substrate) successfully yielded trace amounts of dihydrozeatin-O-glucoside, confirmed via high-performance liquid chromatography (HPLC) and β-glucosidase hydrolysis assays.

Table 1. Substrate Specificity of Recombinant ZOG1

| Substrate | Sugar Donor | Product Formed | Relative Activity (%) |

|---|---|---|---|

| trans-Zeatin | UDP-Glucose | O-Glucosylzeatin | 100 |

| Dihydrozeatin | UDP-Glucose | O-Glucosyldihydrozeatin | 1 |

| cis-Zeatin | UDP-Glucose | No product | 0 |

Optimization of Reaction Conditions

Key parameters influencing this compound synthesis include:

- pH : Optimal activity observed at pH 7.0–7.5, consistent with the cytoplasmic environment of plant cells.

- Temperature : Reactions conducted at 25°C achieved maximal enzyme stability, whereas temperatures above 37°C led to protein denaturation.

- Cofactor Requirements : UDP-glucose concentrations above 0.2 mM were critical for detectable product formation, with a Kₘ of 0.11 mM for UDP-glucose in maize homologs.

Comparative Analysis of Plant O-Glucosyltransferases

Maize cisZOG1 and cisZOG2 Enzymes

In maize (Zea mays), two distinct O-glucosyltransferases (cisZOG1 and cisZOG2) were identified with specificity for cis-zeatin. Unlike ZOG1, these enzymes exhibited no activity toward dihydrozeatin , highlighting a critical divergence in substrate recognition among plant species. Expression profiling revealed cisZOG1 predominance in kernels and roots, correlating with high endogenous levels of cis-zeatin-O-glucoside in these tissues.

Structural Determinants of Substrate Specificity

Sequence alignment of ZOG1 with maize cisZOG enzymes identified a conserved UDP-glucose binding domain but divergent residues in the cytokinin-binding pocket. Mutagenesis studies suggest that a single amino acid substitution (e.g., Phe-395 in ZOG1) modulates affinity for dihydrozeatin by altering hydrophobic interactions with the isoprenoid side chain.

Challenges and Limitations in Current Methods

Low Catalytic Efficiency for Dihydrozeatin

The primary bottleneck in this compound production is the enzyme’s low catalytic efficiency (kₐₜₖ/Kₘ) for dihydrozeatin, which is 1–2% of that for zeatin . This necessitates excessive enzyme quantities (≥4 μg/μL) and prolonged incubation times (≥2 hours) to achieve nanomolar yields.

Competing Metabolic Pathways

In vivo, dihydrozeatin is susceptible to oxidation by cytokinin dehydrogenases, further reducing the pool available for glucosylation. Strategies to circumvent this include:

- Inhibitor Cocktails : Addition of cytokinin oxidase inhibitors (e.g., 2-mercaptoethanol) during extraction.

- Compartmentalization : Targeting ZOG1 expression to vacuoles or apoplasts to shield products from degradation.

Analytical Validation of Synthesis Products

Chromatographic and Spectroscopic Confirmation

HPLC with radiometric detection (for ¹⁴C-labeled substrates) and liquid chromatography–tandem mass spectrometry (LC-MS/MS) are gold standards for product identification. Key diagnostic ions include m/z 448.2 [M+H]⁺ for this compound and characteristic fragmentation patterns (e.g., loss of hexose moiety).

Enzymatic Hydrolysis Assays

Treatment with β-glucosidase (from almonds or recombinant sources) quantitatively converts this compound back to dihydrozeatin, providing a functional validation of the glycosidic linkage.

Q & A

Q. What methodological approaches are recommended for detecting and quantifying DHZOG in plant tissues?

DHZOG detection requires high-sensitivity liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its low endogenous concentrations. Sample preparation should include extraction with methanol:water:formic acid (e.g., 60:35:5, v/v/v) and purification via solid-phase extraction (SPE) to remove interfering metabolites. Internal standards like deuterated DHZOG (e.g., [D7]DHZOG) are critical for accurate quantification . Researchers must validate recovery rates using spiked samples and report limits of detection (LOD) to address variability in plant matrices.

Q. How does DHZOG function in cytokinin homeostasis, and what experimental models are optimal for studying its regulatory role?

DHZOG is a cytokinin O-glucoside, a reversible storage form that buffers active cytokinin pools. Its dynamics can be studied in Arabidopsis mutants (e.g., ugt76c1/2 lacking glucosyltransferase activity) or rice transgenics overexpressing cytokinin oxidase (CKX) to perturb homeostasis. Time-course experiments measuring DHZOG, dihydrozeatin (DHZ), and related metabolites under stress (e.g., light intensity shifts) reveal its role in maintaining hormonal balance .

Q. What experimental design considerations are critical for studying DHZOG’s interaction with plant transcription factors (TFs)?

Co-expression analyses (e.g., RNA-seq) paired with hormone profiling are essential. For example, in Anoectochilus roxburghii, DHZOG showed a strong negative correlation with ERF105 (r = -0.998*) and positive correlation with BHLH78 (r = 1.000**), suggesting TF-specific regulation . Experimental designs should include controls for diurnal hormone fluctuations and use tissue-specific promoters (e.g., root vs. leaf) in transient overexpression assays.

Advanced Research Questions

Q. How can researchers resolve contradictions in DHZOG accumulation patterns across studies (e.g., light vs. dark conditions)?

Discrepancies often arise from differences in extraction protocols (e.g., incomplete hydrolysis of labile conjugates) or tissue-specific metabolism. To address this, employ isotopic tracing (e.g., [D7]DHZOG) to track turnover rates and use mutant lines with disrupted glucosidase/glucosyltransferase activity . Meta-analyses of public transcriptome datasets (e.g., NCBI SRA) can identify conserved regulatory modules across species .

Q. What advanced techniques elucidate DHZOG’s role in cytokinin signaling crosstalk with jasmonic acid (JA) or ethylene?

Simultaneous profiling of DHZOG, JA, and 1-aminocyclopropane-1-carboxylate (ACC) under stress (e.g., herbivory) using multi-hormone LC-MS/MS panels is recommended. Pharmacological inhibitors (e.g., lovastatin for JA biosynthesis) and CRISPR-Cas9-edited lines (e.g., myc2 mutants) can decouple signaling pathways. Network analysis tools (e.g., WGCNA) help identify hub genes co-regulated by DHZOG and stress hormones .

Q. How can stable isotope labeling improve DHZOG metabolic flux analysis in planta?

Deuterated DHZOG (e.g., [D7]DHZOG) enables precise tracking of glucoside turnover and compartmentalization. Pulse-chase experiments in hydroponic systems with labeled precursors (e.g., [¹³C]glucose) coupled with subcellular fractionation (e.g., vacuolar isolation) quantify DHZOG storage and mobilization kinetics . Data should be modeled using software like OpenFLUX to estimate metabolic fluxes.

Q. What strategies address DHZOG’s instability during long-term storage or experimental workflows?

DHZOG degrades under acidic conditions and prolonged exposure to light. Store samples at -80°C in amber vials with antioxidant stabilizers (e.g., 0.1% ascorbic acid). For enzymatic assays, use freshly prepared extracts and validate degradation rates via parallel control samples spiked with stable isotopes .

Methodological Best Practices

- Data Interpretation : Use multivariate statistics (PCA, PLS-DA) to distinguish DHZOG’s role from co-regulated metabolites. Report correlation matrices with significance thresholds (e.g., p < 0.05 after Benjamini-Hochberg correction) .

- Reproducibility : Adhere to MIAMET standards for metabolite reporting, including detailed SPE protocols and MS/MS parameters (e.g., collision energy, ion transitions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.